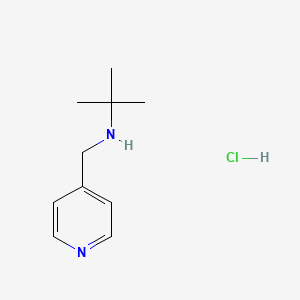

N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride

Descripción general

Descripción

“N-(4-Amino-2-chlorophenyl)benzamide hydrochloride” is a chemical compound with the empirical formula C13H12Cl2N2O and a molecular weight of 283.15 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for “N-(4-Amino-2-chlorophenyl)benzamide hydrochloride” isO=C(C1=CC=CC=C1)NC2=C(Cl)C=C(N)C=C2.Cl . The InChI key is OVTMMIOAOPUQRN-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Inhibition of Human Adenovirus (HAdV) Infections

This compound has been reported as a potent inhibitor of Human Adenovirus (HAdV) infections . It’s particularly effective for immunocompromised patients and healthy individuals with community-acquired pneumonia . A series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were reported as potent HAdV inhibitors .

Targeting HAdV DNA Replication Process

Preliminary mechanistic studies indicated that certain derivatives of this compound possibly target the HAdV DNA replication process . This makes it a potential candidate for further research in antiviral drug development.

Suppression of Later Steps of HAdV Life Cycle

Some derivatives of this compound have been found to suppress later steps of the HAdV life cycle . This unique mechanism of action can be leveraged to develop new antiviral therapies.

Inhibition of Respiratory Syncytial Virus (RSV) Replication

Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been found to potently inhibit respiratory syncytial virus (RSV) replication . This opens up new avenues for the treatment of RSV infections.

Suppression of RSV Infection-Associated Inflammatory Responses

This compound and its derivatives have been reported to suppress RSV infection-associated inflammatory responses . This could potentially lead to the development of new anti-inflammatory drugs.

Chemical Research and Synthesis

“N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride” is available for purchase from chemical suppliers , indicating its use in chemical research and synthesis. While specific applications aren’t mentioned, it’s likely used in the synthesis of other complex molecules.

Safety and Hazards

Propiedades

IUPAC Name |

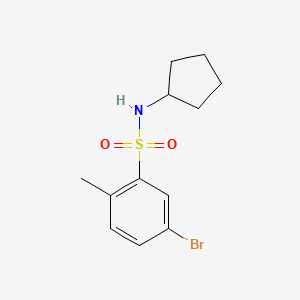

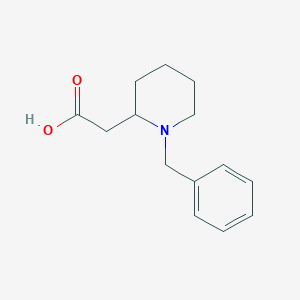

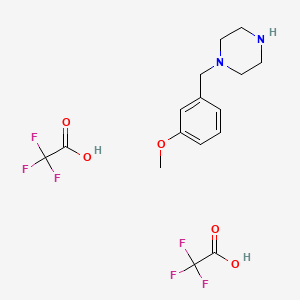

N-(4-amino-2-chlorophenyl)-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O.ClH/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11;/h3-6H,12H2,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWCVJDTIVQLSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=C(C=C1)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-(2-oxo-2-phenylethyl)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate ammoniate](/img/structure/B3088311.png)

![{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B3088326.png)